N-Stearoyl-DL-dihydrolactocerebroside

説明

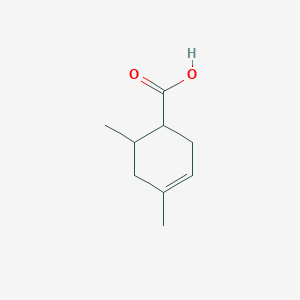

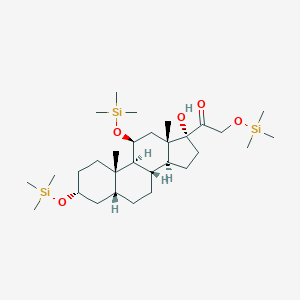

N-Stearoyl-DL-dihydrolactocerebroside is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 892.25 and a molecular formula of C48H93NO13 .

Molecular Structure Analysis

The molecular structure of N-Stearoyl-DL-dihydrolactocerebroside is represented by the formula C48H93NO13 . The SMILES string representation is CCCCCCCCCCCCCCCCCC(=O)NC(COC1OC(CO)C(OC2OC(CO)C(O)C(O)C2O)C(O)C1O)C(O)CCCCCCCCCCCCCCC .Physical And Chemical Properties Analysis

N-Stearoyl-DL-dihydrolactocerebroside is a solid substance . It should be stored at -20°C .科学的研究の応用

Liposome Interaction with Cells : N-palmitoyl dihydrolactocerebroside, a synthetic analog of N-Stearoyl-DL-dihydrolactocerebroside, enhances the fusion interaction of neutral multilamellar liposomes with cultured HeLa cells. This suggests a potential application in targeted drug delivery systems (Bussian & Wriston, 1977).

Inhibition of Cerebroside Metabolism : Compounds like N-hexylglucosylsphingosine, an analog of glucosylceramide, have been found effective as competitive inhibitors of glucocerebroside β-glucosidase. Such inhibition can be crucial for understanding and potentially treating metabolic disorders related to cerebroside metabolism (Radin & Vunnam, 1981).

Role in Lipid Metabolism : Stearoyl-coenzyme A desaturase 1, involved in the synthesis of monounsaturated fatty acids, is essential for regulating lipid metabolism. This enzyme is a key regulator in various tissues and its modulation could influence obesity, insulin resistance, and other metabolic diseases (Flowers & Ntambi, 2008).

Cerebroside Galactosidase Research : The study of cerebroside galactosidase in various tissues, including brain, spleen, and kidney, provides insights into the enzymatic processing of cerebrosides. This understanding is crucial for comprehending lysosomal storage diseases (Hajra, Bowen, Kishimoto, & Radin, 1966).

Stearoyl-CoA Desaturase and Obesity : Research on stearoyl-CoA desaturase (SCD), an enzyme catalyzing the synthesis of monounsaturated fatty acids, shows its role in body adiposity and metabolism. Inhibition or alteration of SCD1 expression can impact obesity, insulin sensitivity, and lipid oxidation (Ntambi, Miyazaki, Stoehr, Lan, Kendziorski, Yandell, Song, Cohen, Friedman, & Attie, 2002).

Therapeutic Target for Metabolic Disorders : SCD1 has been recognized as a novel therapeutic target for metabolic disorders. Its inhibition is a focus in drug discovery programs, highlighting its potential in treating conditions like obesity and diabetes (Zhang, Dales, & Winther, 2014).

Molecular Therapeutic Target in Cancer : SCD1 is identified as a novel molecular target in clear cell renal cell carcinoma (ccRCC). Inhibiting SCD1 can decrease tumor cell proliferation and induce apoptosis, suggesting its potential in cancer therapy (von Roemeling, Marlow, Wei, Cooper, Caulfield, Wu, Tan, Tun, & Copland, 2013).

Safety And Hazards

特性

IUPAC Name |

N-[1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadecan-2-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H93NO13/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-47-45(58)43(56)46(39(34-51)61-47)62-48-44(57)42(55)41(54)38(33-50)60-48/h36-39,41-48,50-52,54-58H,3-35H2,1-2H3,(H,49,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGGVRFULLAFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H93NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405090 | |

| Record name | N-Stearoyl-DL-dihydrolactocerebroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

892.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Stearoyl-DL-dihydrolactocerebroside | |

CAS RN |

15373-20-3 | |

| Record name | N-Stearoyl-DL-dihydrolactocerebroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。